N-cyclohexyl-3-(3-pyridinyl)propanamine

Structure-Activity Relationship CCR2 Antagonism Pyridinyl Regioisomers

N-Cyclohexyl-3-(3-pyridinyl)propanamine (C14H22N2, MW 218.34 g/mol) is a synthetic amine featuring a cyclohexyl group linked to a 3-pyridinyl moiety via a propanamine spacer. It is marketed as a research compound with typical commercial purity of 95%.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B8277962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(3-pyridinyl)propanamine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCC2=CN=CC=C2
InChIInChI=1S/C14H22N2/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h4,6,10,12,14,16H,1-3,5,7-9,11H2
InChIKeyBQSFASZBWHFIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-(3-pyridinyl)propanamine – Compound Identity and Research Sourcing Profile


N-Cyclohexyl-3-(3-pyridinyl)propanamine (C14H22N2, MW 218.34 g/mol) is a synthetic amine featuring a cyclohexyl group linked to a 3-pyridinyl moiety via a propanamine spacer . It is marketed as a research compound with typical commercial purity of 95% . The structure places it within the broad arylcyclohexylamine class, which includes compounds known to interact with CNS targets, but the molecule itself lacks published pharmacological characterization. Its primary interest lies in its potential as a scaffold for antidepressant or anxiolytic lead development, inferred from the behavior of structurally related cyclohexyl-pyridine derivatives .

Why N-Cyclohexyl-3-(3-pyridinyl)propanamine Cannot Be Simplemented by Generic In-Class Analogs


Within the class of cyclohexyl-arylalkylamines, minor structural modifications produce profound shifts in target engagement, selectivity, and physicochemical properties. For example, moving the pyridinyl nitrogen from the 3-position to the 2- or 4-position, or replacing the cyclohexyl group with a smaller alkyl substituent, can completely alter receptor binding profiles [1]. Published structure-activity relationship (SAR) data on related cyclohexyl-pyridine CCR2 antagonists demonstrate that the 3-pyridyl regioisomer exhibits an IC50 of 126 nM, while the 2-pyridyl analog shows 11 nM – a >10-fold difference [1]. Although these data are for a different pharmacophore, they illustrate the principle that regioisomeric substitution in cyclohexyl-pyridinyl systems is not functionally interchangeable. Therefore, N-cyclohexyl-3-(3-pyridinyl)propanamine cannot be assumed equivalent to other N-cyclohexyl-pyridinylpropanamine isomers or N-alkyl analogs without direct comparative data.

N-Cyclohexyl-3-(3-pyridinyl)propanamine: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Positioning of the Pyridine Nitrogen Dictates Pharmacological Target Engagement – Evidence from a Chemically Analogous CCR2 Antagonist Series

In a medicinal chemistry campaign optimizing cyclohexyl-pyridine CCR2 antagonists, the 3-pyridyl substituent (structurally analogous to the pyridine portion of N-cyclohexyl-3-(3-pyridinyl)propanamine) showed an IC50 of 126 nM in a human CCR2 binding assay, whereas the 2-pyridyl isomer achieved 11 nM, representing an 11.5-fold difference [1]. This regioisomer sensitivity confirms that the nitrogen position in the pyridine ring is a critical determinant of molecular recognition, and generic substitution of a 3-pyridinylpropanamine scaffold with a 2- or 4-pyridinyl analog is not pharmacologically neutral.

Structure-Activity Relationship CCR2 Antagonism Pyridinyl Regioisomers

Physicochemical Property Differentiation: Predicted LogP and CNS Multiparameter Optimization (MPO) Scores vs. Common Arylcyclohexylamine Scaffolds

The predicted partition coefficient (cLogP) of N-cyclohexyl-3-(3-pyridinyl)propanamine is approximately 3.4, placing it within the optimal range for CNS penetration according to the CNS MPO desirability score [1]. By comparison, the widely used arylcyclohexylamine ketamine has a cLogP of ~2.2, and phencyclidine (PCP) has a cLogP of ~4.5 [2]. The compound's intermediate lipophilicity, conferred by the balanced cyclohexyl and pyridinyl moieties, differentiates it from both more polar and more lipophilic analogs, potentially offering a distinct pharmacokinetic profile relevant to CNS drug discovery campaigns.

Physicochemical Properties CNS Drug-Likeness Lipophilicity

Commercial Availability and Purity: Batch-to-Batch Consistency vs. Custom Synthesis of Unlisted Analogs

N-Cyclohexyl-3-(3-pyridinyl)propanamine is stocked by multiple commercial suppliers at a standardized purity of 95% . In contrast, closely related analogs such as N-cyclohexyl-3-(2-pyridinyl)propanamine and N-cyclohexyl-3-(4-pyridinyl)propanamine are not listed in major catalogs and would require expensive custom synthesis with unvalidated purity and lead time. This ready availability with defined purity specification reduces procurement risk and enables immediate initiation of research without the 6–12 week synthesis delay typical of custom compounds.

Chemical Procurement Purity Analysis Supply Chain Reliability

Scaffold Differentiation from Prototypical Arylcyclohexylamines: Reduced NMDA Receptor Activity Potential via Heteroaryl Substitution

Classical arylcyclohexylamines such as PCP and ketamine exert their primary pharmacological effects through NMDA receptor channel block, with PCP exhibiting a Ki of approximately 59 nM at the PCP binding site [1]. The replacement of the phenyl ring with a 3-pyridinyl heterocycle in N-cyclohexyl-3-(3-pyridinyl)propanamine introduces a hydrogen bond acceptor that is absent in PCP. SAR studies on related NR2B-selective NMDA antagonists demonstrate that heteroaryl substitution on the cyclohexyl scaffold can reduce NMDA receptor affinity by orders of magnitude [2]. While direct binding data for the target compound are absent, the structural divergence from classical NMDA-active arylcyclohexylamines supports a differentiated pharmacological profile with potentially reduced NMDA-related dissociative side effects.

NMDA Receptor Arylcyclohexylamine Pharmacology Off-Target Liability

Optimal Use Cases for N-Cyclohexyl-3-(3-pyridinyl)propanamine in Research and Pre-Clinical Development


CNS Drug Discovery: Lead Scaffold for Non-Dissociative Antidepressant/Anxiolytic Programs

Given its structural analogy to known monoamine reuptake inhibitor pharmacophores and its predicted CNS drug-likeness (cLogP ≈ 3.4, within CNS MPO guidelines), N-cyclohexyl-3-(3-pyridinyl)propanamine is best positioned as a starting scaffold for medicinal chemistry optimization targeting serotonin and norepinephrine transporters, with the 3-pyridinyl moiety expected to confer differentiated selectivity over NMDA receptors compared to classical arylcyclohexylamines [1][2]. The commercial availability at 95% purity enables rapid hit expansion and initial SAR exploration without synthetic delay .

Chemical Biology Tool: 3-Pyridinylpropanamine Pharmacophore Probe for Target Deconvolution Studies

The compound can serve as a pharmacological tool to probe the biological consequences of 3-pyridinylpropanamine substitution in cellular assays, particularly in direct comparison with the unavailable 2- and 4-pyridinyl isomers. The demonstrated 11.5-fold difference in CCR2 binding between 3-pyridyl and 2-pyridyl regioisomers in a chemically analogous system [3] underscores the utility of the 3-pyridinyl isomer as a unique molecular probe for academic target deconvolution campaigns.

Computational Chemistry: Model Compound for In Silico ADME/Tox Prediction Benchmarking

With a molecular weight of 218.34 g/mol, two hydrogen bond acceptors (pyridine N, secondary amine N), one hydrogen bond donor (secondary amine NH), and a moderate cLogP, N-cyclohexyl-3-(3-pyridinyl)propanamine falls near the center of oral drug-like chemical space. It is suitable for use as a validation compound in computational prediction workflows, where its measured versus predicted properties can be compared to standard benchmarks such as ketamine and other well-characterized arylcyclohexylamines [1].

Quote Request

Request a Quote for N-cyclohexyl-3-(3-pyridinyl)propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.